molecular formula C33H57N3O18 B1439790 DNP-PEG12-acid CAS No. 1334178-00-5

DNP-PEG12-acid

Cat. No.: B1439790
CAS No.: 1334178-00-5
M. Wt: 783.8 g/mol
InChI Key: NPMXZVXDKCQLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-PEG12-acid is a compound that consists of a polyethylene glycol (PEG) linker with a dinitrophenyl (DNP) moiety and a carboxylic acid terminal group. The compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. This compound is primarily used in biological applications, particularly in the formation of stable amide bonds through reactions with primary amines.

Mechanism of Action

Target of Action

DNP-PEG12-acid is primarily used as a linker in the formation of PROTAC (Proteolysis-Targeting Chimera) molecules . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . The role of this compound is to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein .

Mode of Action

This compound enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a DNP moiety and a carboxylic acid terminal group . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .

Biochemical Pathways

The biochemical pathway affected by this compound involves the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTAC molecules, this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that dnp exhibits significant nonlinear pharmacokinetics, which is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This is achieved by forming PROTAC molecules that exploit the ubiquitin-proteasome system within cells .

Action Environment

The action environment of this compound is within the cellular environment, where it leverages the ubiquitin-proteasome system for protein degradation . The hydrophilic PEG linkers in this compound increase the water solubility of the compound in aqueous media , which may influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNP-PEG12-acid involves the conjugation of a dinitrophenyl group to a polyethylene glycol chain, which is then terminated with a carboxylic acid group. The carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity levels. The final product is often purified using techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DNP-PEG12-acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The carboxylic acid group can react with primary amines to form amide bonds.

    Oxidation and Reduction Reactions: The dinitrophenyl group can participate in redox reactions, although these are less common in typical applications

Common Reagents and Conditions

    EDC and HATU: Used as activators for the formation of amide bonds.

    Dicyclohexylcarbodiimide (DCC): Another reagent that can be used for amide bond formation

Major Products Formed

The primary product formed from reactions involving this compound is the amide bond-linked compound, which is often used in further biochemical applications .

Scientific Research Applications

DNP-PEG12-acid is widely used in various scientific research fields, including:

    Chemistry: As a linker in the synthesis of complex molecules.

    Biology: In the study of ion transport across membranes and protein conjugation.

    Medicine: In drug delivery systems due to its hydrophilic properties.

    Industry: In the production of specialized polymers and materials.

Comparison with Similar Compounds

Similar Compounds

    DNP-PEG4-acid: A shorter PEG linker with similar properties.

    DNP-PEG8-acid: An intermediate-length PEG linker.

    DNP-PEG24-acid: A longer PEG linker with enhanced solubility.

Uniqueness

DNP-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications requiring both hydrophilicity and the ability to form stable amide bonds .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXZVXDKCQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG12-acid
Reactant of Route 2
Reactant of Route 2
DNP-PEG12-acid
Reactant of Route 3
Reactant of Route 3
DNP-PEG12-acid
Reactant of Route 4
Reactant of Route 4
DNP-PEG12-acid
Reactant of Route 5
Reactant of Route 5
DNP-PEG12-acid
Reactant of Route 6
Reactant of Route 6
DNP-PEG12-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.